molecular formula C9H18O B8037579 3-Cyclobutyl-2,2-dimethylpropan-1-ol

3-Cyclobutyl-2,2-dimethylpropan-1-ol

Cat. No.: B8037579
M. Wt: 142.24 g/mol
InChI Key: SGHJUOCVUKLYFK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C10H20O It is characterized by a cyclobutyl group attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2,2-dimethylpropan-1-ol typically involves the reaction of cyclobutylmethyl magnesium bromide with 2,2-dimethylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclobutyl-2,2-dimethylpropanone or cyclobutyl-2,2-dimethylpropanoic acid.

    Reduction: Cyclobutyl-2,2-dimethylpropane.

    Substitution: Cyclobutyl-2,2-dimethylpropyl halides or amines.

Scientific Research Applications

3-Cyclobutyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The cyclobutyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,2-dimethyl-1-propanol
  • 3-Chloro-2,2-dimethyl-1-propanol
  • 3-Methyl-2,2-dimethyl-1-propanol

Uniqueness

3-Cyclobutyl-2,2-dimethylpropan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

3-cyclobutyl-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJUOCVUKLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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